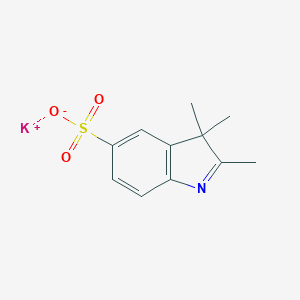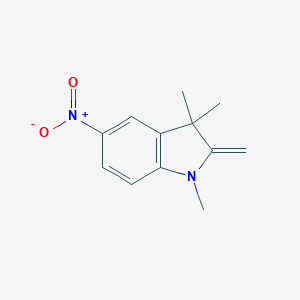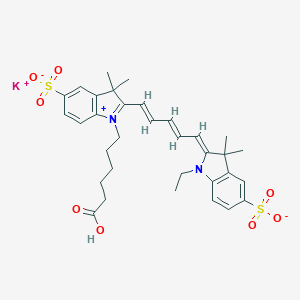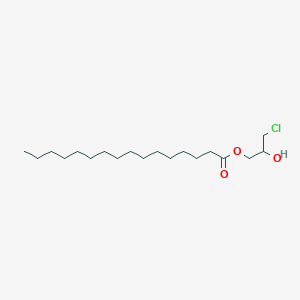
3-クロロ-1,2-プロパンジオール 1-パルミテート
概要
説明
3-Chloro-1,2-propanediol 1-Palmitate: is an ester compound formed from 3-chloro-1,2-propanediol and palmitic acid. It is known for its applications in various scientific research fields, particularly in the study of metabolic diseases and other biological processes. The compound has a molecular formula of C19H37ClO3 and a molecular weight of 348.95 .
科学的研究の応用
Chemistry: 3-Chloro-1,2-propanediol 1-palmitate is used as a model compound in the study of esterification and hydrolysis reactions. It helps in understanding the kinetics and mechanisms of these reactions .
Biology: The compound is utilized in biological studies to investigate the metabolism of chloropropanols and their esters. It serves as a substrate in enzymatic assays to study the activity of esterases and lipases .
Medicine: In medical research, 3-chloro-1,2-propanediol 1-palmitate is used to study the toxicological effects of chloropropanols and their esters. It helps in understanding the potential health risks associated with the consumption of contaminated food products .
Industry: The compound is employed in the food industry to monitor and mitigate the formation of chloropropanol esters during food processing. It is also used in the development of analytical methods for detecting these contaminants in food products .
作用機序
Target of Action
3-Chloro-1,2-propanediol 1-Palmitate, also known as rac 1-Palmitoyl-3-chloropropanediol, is a type of 3-Chloropropanediols (3-MCPD) It’s known that 3-mcpd esters could release free 3-mcpd upon hydrolytic cleavage . This free 3-MCPD is toxicologically significant and has shown carcinogenic potential in rodent models .
Mode of Action
It’s known that 3-mcpd-1-monoesters are likely to be hydrolysed in the human intestine, thereby increasing the burden with free 3-mcpd . In contrast, intestinal cells seem to have the capacity to metabolise 3-MCPD diesters, thereby detoxifying the 3-MCPD moiety .
Biochemical Pathways
The hydrolysis of 3-mcpd esters and the subsequent release of free 3-mcpd in the human intestine suggest that it may influence metabolic pathways related to detoxification and carcinogenesis .
Result of Action
The release of free 3-mcpd upon hydrolysis of 3-mcpd esters is known to be toxicologically significant . This suggests that the compound may have potential health risks, including carcinogenic effects.
Action Environment
The hydrolysis of 3-mcpd esters in the human intestine suggests that physiological conditions such as ph and enzymatic activity may influence the compound’s action .
生化学分析
Biochemical Properties
It is known that 3-Chloro-1,2-propanediol (3-MCPD), a related compound, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions and their implications for the biochemical role of 3-Chloro-1,2-propanediol 1-Palmitate remain areas of active research.
Cellular Effects
It has been suggested that 3-MCPD fatty acid esters, including 3-Chloro-1,2-propanediol 1-Palmitate, could be hydrolyzed in the human gut, thereby releasing free 3-MCPD . This compound has been shown to migrate through a Caco-2 monolayer, a cellular in vitro model
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-1,2-propanediol 1-palmitate typically involves the esterification of 3-chloro-1,2-propanediol with palmitic acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of 3-chloro-1,2-propanediol 1-palmitate may involve continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of the final product through distillation or recrystallization to achieve high purity levels .
化学反応の分析
Types of Reactions: 3-Chloro-1,2-propanediol 1-palmitate undergoes various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts, water, and controlled temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 3-chloro-1,2-propanediol and palmitic acid.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
3-Chloro-1,2-propanediol: The parent compound without the palmitate ester group.
2-Chloro-1,3-propanediol: A structural isomer with different chemical properties.
1,3-Dichloro-2-propanol: A related compound with two chlorine atoms and different reactivity.
Uniqueness: 3-Chloro-1,2-propanediol 1-palmitate is unique due to its ester linkage with palmitic acid, which influences its solubility, reactivity, and biological interactions. This esterification also affects its hydrolysis rate and the release of 3-chloro-1,2-propanediol in biological systems .
特性
IUPAC Name |
(3-chloro-2-hydroxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBIHFLJUKBYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952848 | |
| Record name | 3-Chloro-2-hydroxypropyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30557-04-1 | |
| Record name | 3-Chloro-1,2-propanediol 1-palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30557-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1,2-propanediol 1-palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030557041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-hydroxypropyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-1,2-PROPANEDIOL 1-PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F94G01857T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


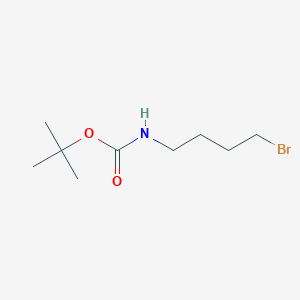
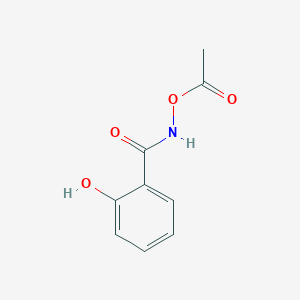

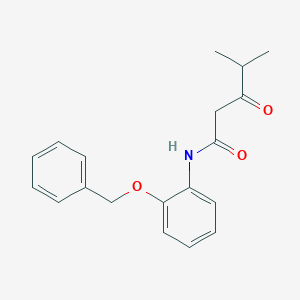
![(6-{2-[2-(4-Fluoro-phenyl)-4-(4-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B](/img/structure/B16613.png)
![tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16614.png)


